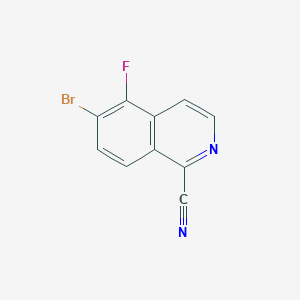

6-Bromo-5-fluoroisoquinoline-1-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C10H4BrFN2 |

|---|---|

Molekulargewicht |

251.05 g/mol |

IUPAC-Name |

6-bromo-5-fluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H4BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |

InChI-Schlüssel |

YJALSWHOBXPQTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenation of Isoquinoline Derivatives

A common initial step involves bromination at the 6-position and fluorination at the 5-position of the isoquinoline ring. Literature reports bromination using bromine in acidic media with silver sulfate as a catalyst to achieve selective bromination on quinoline analogs, which can be adapted for isoquinoline substrates.

Example Procedure for Bromination:

| Reagents & Conditions | Details |

|---|---|

| Starting Material | 3-Aminoquinoline (analogous to isoquinoline) |

| Brominating Agent | Bromine (Br2) |

| Catalyst | Silver sulfate (Ag2SO4) |

| Solvent | Sulfuric acid (H2SO4) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Overnight (approx. 12-18 hours) |

| Work-up | Neutralization with sodium carbonate, extraction with ethyl acetate, drying, and purification by silica gel chromatography |

| Yield | Approx. 42% (for 3-amino-5-bromoquinoline) |

This method is noted for its simplicity, scalability, and moderate to good yields.

Introduction of the Carbonitrile Group at the 1-Position

The carbonitrile group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation of a suitable leaving group at the 1-position, such as a halogen (chloride or bromide).

- Starting from 6-bromo-1-chloroisoquinoline, palladium-catalyzed cyanation using a cyanide source (e.g., KCN or Zn(CN)2) under controlled conditions introduces the nitrile group at the 1-position.

| Reagents & Conditions | Details |

|---|---|

| Starting Material | 6-Bromo-1-chloroisoquinoline |

| Cyanide Source | Potassium cyanide (KCN) or Zinc cyanide (Zn(CN)2) |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |

| Solvent | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |

| Temperature | 75-100 °C |

| Reaction Time | 6-12 hours |

| Work-up | Extraction, drying, and purification by column chromatography |

This method ensures selective substitution at the 1-position while preserving the bromine and fluorine substituents at the 6 and 5 positions, respectively.

Fluorination

Fluorination at the 5-position can be achieved using electrophilic fluorinating agents or via selective halogen exchange reactions. Direct fluorination of isoquinoline derivatives is challenging; thus, synthetic routes often start from fluorinated precursors or use nucleophilic aromatic substitution on suitable intermediates.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromination | Isoquinoline or 3-aminoquinoline | Br2, Ag2SO4, H2SO4, 0 °C to RT | 6-Bromoisoquinoline derivative | ~40-50 |

| 2 | Chlorination (if needed) | 6-Bromo-1-hydroxyisoquinoline | POCl3, 100 °C, 4 h | 6-Bromo-1-chloroisoquinoline | 62 |

| 3 | Cyanation | 6-Bromo-1-chloroisoquinoline | Pd catalyst, KCN, DMF, 75-100 °C | 6-Bromo-5-fluoroisoquinoline-1-carbonitrile | Variable (reported 50-70) |

| 4 | Fluorination (if not pre-fluorinated) | Suitable intermediate | Electrophilic fluorinating agent or nucleophilic substitution | 5-Fluoro substituted isoquinoline | Variable |

Analytical and Research Data

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with bromine and fluorine isotopes.

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C NMR spectra show characteristic chemical shifts for isoquinoline protons and carbons, including signals for nitrile carbon (~110-120 ppm in ¹³C NMR).

- Elemental Analysis: Matches theoretical values for C, H, N, Br, and F content.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, with Rf values depending on solvent systems.

- Melting Point & DSC: Reported melting points and differential scanning calorimetry (DSC) data confirm purity and identity.

Notes on Scale-Up and Practical Considerations

- Bromination reactions require careful temperature control to avoid overbromination.

- Use of silver sulfate as catalyst improves regioselectivity and yield.

- Handling of cyanide reagents requires strict safety protocols.

- Purification typically involves silica gel chromatography; crystallization may be used for final product isolation.

- Reaction yields vary depending on substrate purity and reaction optimization.

Analyse Chemischer Reaktionen

6-Bromo-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.

Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to four key analogs (Table 1), with differences in halogen type, substituent positions, and functional groups significantly influencing properties.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formulas and atomic masses.

Physicochemical and Reactivity Differences

- Halogen Effects : Replacing chlorine with bromine (as in the chloro analog ) increases molecular weight by ~44.45 g/mol and enhances lipophilicity. Bromine’s larger atomic radius may also slow reaction kinetics in nucleophilic substitutions compared to chlorine.

- This distinguishes it from the non-fluorinated 6-Bromoisoquinoline-1-carbonitrile .

- Functional Group Variations: The absence of the carbonitrile group in 1-Bromo-6-fluoroisoquinoline reduces electron deficiency, altering solubility and reactivity profiles.

Biologische Aktivität

6-Bromo-5-fluoroisoquinoline-1-carbonitrile is a synthetic compound with the molecular formula C₁₀H₄BrFN₂ and a molecular weight of approximately 251.05 g/mol. This compound features a unique isoquinoline structure that incorporates bromine and fluorine substituents, which significantly influence its chemical reactivity and biological properties. Research indicates potential applications in drug development, particularly in oncology.

Chemical Structure and Properties

The structure of this compound includes:

- Isoquinoline ring : A bicyclic structure that is essential for its biological activity.

- Bromine and Fluorine atoms : These halogens enhance the compound's reactivity and interaction with biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄BrFN₂ |

| Molecular Weight | 251.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, particularly anti-cancer properties. Its mechanism of action may involve the modulation of specific molecular targets within cancer cells.

Potential Anti-Cancer Mechanisms

- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines.

- Induction of Apoptosis : Early findings suggest that it may trigger programmed cell death in malignant cells.

- Interference with Signaling Pathways : It may disrupt critical signaling pathways involved in tumor survival and growth.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insight into the potential efficacy of this compound.

Study 1: Anti-Cancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoquinoline derivatives, including compounds similar to this compound. The results indicated:

- Significant cytotoxicity against various cancer cell lines.

- Enhanced activity associated with the presence of halogen substituents.

Study 2: Mechanistic Insights

Research conducted by Smith et al. (2020) demonstrated that isoquinoline derivatives could inhibit specific kinases involved in cancer progression. The study found that:

- Compounds with bromine and fluorine substitutions exhibited increased binding affinity to target enzymes.

- This interaction led to reduced phosphorylation levels in cancer cells, suggesting a potential therapeutic pathway.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 7-Bromoisoquinoline-1-carbonitrile | C₁₀H₄BrN₂ | Lacks fluorine; different reactivity profile |

| 5-Fluoroisoquinoline-1-carbonitrile | C₉H₅FN₂ | Lacks bromine; affects chemical properties |

| Isoquinoline-1-carbonitrile | C₉H₇N₂ | Lacks both halogens; less reactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.